MOLYBDENUM OXIDE

Vue d'ensemble

Description

MOLYBDENUM OXIDE compounds are a class of chemical compounds that contain molybdenum-oxygen bonds. These compounds are significant in various fields due to their unique chemical properties and reactivity. This compound species are often used as catalysts in oxidation reactions and have applications in both industrial and academic research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

MOLYBDENUM OXIDE compounds can be synthesized through various methods. One common approach involves the reaction of molybdenum trioxide with organic ligands in the presence of a solvent. For example, the synthesis of binuclear oxomolybdenum (V) xanthate complexes involves the reaction of molybdenum trioxide with xanthate ligands under controlled conditions .

Industrial Production Methods

Industrial production of oxomolybdenum compounds often involves high-temperature methods. For instance, molybdenum carbides can be prepared by reacting molybdenum or this compound with elemental carbon in an atmosphere of hydrogen or hydrocarbon gases at temperatures ranging from 1200 to 2000°C .

Analyse Des Réactions Chimiques

Types of Reactions

MOLYBDENUM OXIDE compounds undergo various types of chemical reactions, including:

Oxidation: this compound compounds are well-known oxidation catalysts.

Reduction: These compounds can also participate in reduction reactions, often involving the transfer of oxygen atoms.

Substitution: Ligand substitution reactions are common, where ligands attached to the molybdenum center are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with oxomolybdenum compounds include hydrogen peroxide, tert-butyl hydroperoxide, and various organic ligands. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from reactions involving oxomolybdenum compounds depend on the specific reaction type. For example, oxidation reactions often yield oxidized organic compounds, while reduction reactions can produce reduced organic or inorganic species.

Applications De Recherche Scientifique

MOLYBDENUM OXIDE compounds have a wide range of applications in scientific research:

Chemistry: They are used as catalysts in various oxidation reactions, such as the epoxidation of olefins.

Medicine: These compounds are studied for their potential therapeutic applications, including their use in enzyme inhibition and as anticancer agents.

Industry: this compound compounds are used in industrial processes, including the production of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of oxomolybdenum compounds often involves the transfer of oxygen atoms. For example, in oxidation reactions, the molybdenum center facilitates the transfer of oxygen from the compound to the substrate, resulting in the oxidation of the substrate . The molecular targets and pathways involved depend on the specific application and reaction type.

Comparaison Avec Des Composés Similaires

MOLYBDENUM OXIDE compounds can be compared with other molybdenum-based compounds, such as molybdenum carbonyl complexes. While both types of compounds are used as catalysts, oxomolybdenum compounds are particularly known for their oxidation capabilities . Similar compounds include:

- Molybdenum carbonyl complexes

- Molybdenum carbide

- This compound hydrates

These compounds share some chemical properties but differ in their specific applications and reactivity.

Propriétés

Formule moléculaire |

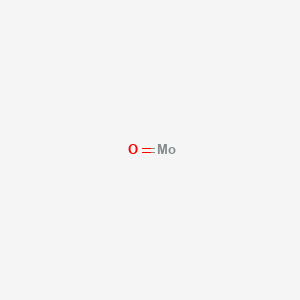

MoO |

|---|---|

Poids moléculaire |

111.95 g/mol |

Nom IUPAC |

oxomolybdenum |

InChI |

InChI=1S/Mo.O |

Clé InChI |

PQQKPALAQIIWST-UHFFFAOYSA-N |

SMILES canonique |

O=[Mo] |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol;2,6,6-trimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B8689166.png)

![2-methyl-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B8689222.png)

![4-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)amino]-, methyl ester](/img/structure/B8689246.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol](/img/structure/B8689252.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate](/img/structure/B8689260.png)